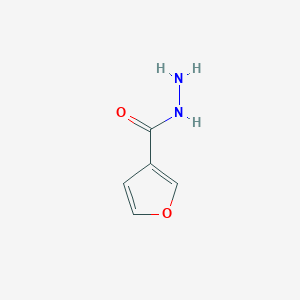

Furan-3-carbohydrazide

Overview

Description

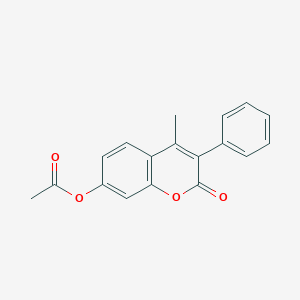

Furan-3-carbohydrazide is a chemical compound that belongs to the class of organic compounds known as furoic acid and derivatives . These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof .

Synthesis Analysis

The synthesis of furan-based derivatives, including this compound, has been reported in several studies . These compounds have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .Molecular Structure Analysis

The molecular structure of this compound has been characterized by various techniques such as FTIR, 1H NMR, 13C NMR, and MS . These techniques have confirmed its structural features .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of new furan-based derivatives . These derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . For instance, the crystallinity of the material was confirmed by powder X-ray diffraction analysis . The functional groups present in the molecule were identified by FT-IR analysis .Scientific Research Applications

Spectroscopic and Computational Studies

Furan-3-carbohydrazide derivatives have been the subject of extensive spectroscopic and computational studies. For instance, the compound [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide has been synthesized and characterized using various spectroscopic techniques such as IR, NMR, UV/vis, and X-ray diffraction. Theoretical investigations using Density Functional Theory (DFT) provided insights into the molecule's structure, vibrational parameters, and thermodynamic properties, revealing good agreement between experimental and theoretical results (Kurnaz et al., 2016).

Crystallography and Molecular Structure

Crystallographic studies have been conducted on various this compound derivatives to understand their molecular structure. For example, the crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate was analyzed, revealing hydrogen bonds that link molecules into a two-dimensional network (SYLLA-GUEYE et al., 2020).

Potential Medical Applications

While excluding specific drug usage and dosage information, it's noteworthy that this compound derivatives have been identified in the context of medical research. For instance, they have been explored as glucagon receptor antagonists (Hasegawa et al., 2014) and as potential agents against Mycobacterium tuberculosis (Kumar et al., 2018).

Chemosensors and Fluorescence Studies

This compound derivatives have also been utilized in the development of chemosensors. For example, N′-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide was synthesized as a ratiometric fluorescent chemosensor for selective recognition of Yb3+ ions (Hosseini et al., 2010).

Magnetic Resonance Imaging (MRI)

In the field of imaging, this compound derivatives have been explored for their potential as MRI contrast agents. For example, Gd(III)-DTPA-bisfuran-2-carbohydrazide was synthesized and its efficacy as a contrast agent was assessed, showing promise for MRI applications (Wan et al., 2017).

Mechanism of Action

The mechanism of action of Furan-3-carbohydrazide derivatives involves inducing the intrinsic mitochondrial mechanism of apoptosis . This mechanistic route was verified by an ELISA experiment that indicated a considerable rise in the levels of p53 and Bax and a drop in the level of Bcl-2 when compared with the control .

Safety and Hazards

Furan-3-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is extremely flammable and can cause skin irritation, serious eye irritation, and is suspected of causing genetic defects . It may also cause cancer and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for Furan-3-carbohydrazide research involve the design and synthesis of new furan-based derivatives . These derivatives are being evaluated for their cytotoxic and tubulin polymerization inhibitory activities, which could provide significant targets for developing new anticancer drugs .

properties

IUPAC Name |

furan-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKYTUTUYYBJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2651722.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2651732.png)

![1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2651735.png)

![2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2651738.png)

![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)